4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone
CAS No.: 151028-45-4
Cat. No.: VC0130866
Molecular Formula: C10H13N3O3
Molecular Weight: 223.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151028-45-4 |
|---|---|
| Molecular Formula | C10H13N3O3 |
| Molecular Weight | 223.232 |
| IUPAC Name | N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide |
| Standard InChI | InChI=1S/C10H13N3O3/c1-13(12-16)6-2-3-9(14)8-4-5-10(15)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,11,15) |
| Standard InChI Key | NIBWRJVURQTOPI-UHFFFAOYSA-N |
| SMILES | CN(CCCC(=O)C1=CNC(=O)C=C1)N=O |
Introduction
Chemical Identity and Structure
Molecular Characteristics
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone is a complex organic compound with a molecular weight of 223.23 g/mol . The compound belongs to the class of N-nitrosamines, specifically tobacco-specific nitrosamines (TSNAs), characterized by the presence of a nitrosamine functional group attached to a methylated nitrogen. The defining structural feature that distinguishes this compound from NNK is the hydroxyl group at the 6-position of the pyridine ring, which significantly alters its biochemical behavior and metabolic fate .
Structural Representation
The compound consists of a modified pyridine ring with a hydroxyl group at the 6-position, connected to a butanone chain that contains a methylnitrosamino group. The presence of the hydroxyl group on the pyridine ring makes it more polar than its parent compound NNK, affecting its solubility, reactivity, and biological interactions .
Chemical Identifiers
The compound is uniquely identified through various systematic nomenclature systems and database identifiers as shown in the following table:
| Identifier Type | Value |
|---|---|
| IUPAC Name | N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide |
| CAS Registry Number | 151028-45-4 |
| PubChem CID | 71750497 |
| InChIKey | NIBWRJVURQTOPI-UHFFFAOYSA-N |
| Molecular Formula | C10H13N3O3 |
| DSSTox Substance ID | DTXSID50858078 |
The compound is also known by several synonyms including 6-Hydroxy-NNK, 5-[4-(Methylnitrosoamino)-1-oxobutyl]-2(1H)-pyridinone, and 1-(1,6-Dihydro-6-oxo-3-pyridinyl)-4-(methylnitrosoamino)-1-butanone .
Relationship to NNK
Structural Comparison
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone differs from NNK by the addition of a hydroxyl group at the 6-position of the pyridine ring. While NNK has the molecular formula C10H13N3O2, the hydroxylated derivative has C10H13N3O3, reflecting the additional oxygen atom . This structural modification has significant implications for the compound's physical properties, including increased polarity and altered metabolic pathways.
Metabolic Relationship
The hydroxylated compound is considered a metabolite of NNK, formed through cytochrome P450-mediated oxidation reactions in the body. The metabolism of NNK involves several pathways, including carbonyl reduction, pyridine N-oxidation, α-hydroxylation, and pyridine ring hydroxylation. The formation of 6-Hydroxy-NNK represents one of these metabolic routes, whereby hydroxylation occurs at the 6-position of the pyridine ring .
Comparative Physicochemical Properties
The addition of the hydroxyl group to the pyridine ring alters several physicochemical properties compared to the parent compound NNK:
| Property | 6-Hydroxy-NNK | NNK |
|---|---|---|
| Molecular Formula | C10H13N3O3 | C10H13N3O2 |
| Molecular Weight | 223.23 g/mol | 207.23 g/mol |
| Water Solubility | Higher | Lower |
| Log P (Partition Coefficient) | Lower | Higher |
| Hydrogen Bond Donors | More | Fewer |
These differences in physicochemical properties influence how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion profiles.
Biochemical Significance
Enzymatic Interactions
The formation of 6-Hydroxy-NNK is catalyzed by specific cytochrome P450 enzymes, primarily those in the CYP2A subfamily. Individual differences in the expression and activity of these enzymes can influence the rate of conversion from NNK to its hydroxylated metabolites, potentially affecting the toxicological outcomes of tobacco exposure .
Toxicological Profile
Genotoxicity and DNA Adduct Formation
NNK and its metabolites are known to form DNA adducts, contributing to their mutagenic and carcinogenic properties. The hydroxylation at the 6-position of the pyridine ring in 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone may alter its ability to form these DNA adducts, potentially modifying its genotoxic profile compared to the parent compound .
Analytical Detection Methods
Chromatographic Techniques
Detection and quantification of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone in biological and environmental samples typically employ liquid chromatography coupled with mass spectrometry (LC-MS/MS). These sensitive analytical techniques allow for the specific identification and quantification of the compound even at trace levels, which is essential for biomonitoring studies and toxicological assessments .
Spectroscopic Identification
Various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared spectroscopy, can be employed to confirm the structural identity of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone. The compound's spectral characteristics, particularly the signals corresponding to the hydroxylated pyridine ring, provide unique fingerprints for identification .
Reference Standards
Research Applications
Tobacco Exposure Assessment
4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone serves as a valuable biomarker for assessing exposure to tobacco-specific nitrosamines. Detection of this metabolite in biological samples provides evidence of NNK exposure and metabolism, offering insights into the extent of tobacco exposure and individual metabolic capacity .
Cancer Research
Given the established carcinogenicity of NNK, research on its metabolites, including 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone, contributes to understanding the mechanisms of tobacco-induced carcinogenesis. Studies exploring the metabolic activation and detoxification of these compounds help elucidate the complex pathways leading to DNA damage and cellular transformation .
Drug Development
Understanding the metabolism and toxicology of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone and related compounds informs the development of chemopreventive agents aimed at reducing tobacco-related cancer risk. Compounds that modulate the metabolism of tobacco-specific nitrosamines represent potential strategies for harm reduction in smokers and those exposed to secondhand smoke .
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